5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride
Description
Historical Development of 1,2,4-Triazole Chemistry
The history of triazole chemistry began in 1885 when the term "triazole" was first coined by researcher Bladin to describe five-membered heterocyclic ring systems containing three nitrogen atoms. This nomenclature specifically referred to compounds with the molecular formula C₂H₃N₃. From this initial discovery, the field gradually expanded through the development of various synthetic routes and exploration of the chemical properties unique to these nitrogen-rich heterocycles.
The early 20th century witnessed significant advancements in 1,2,4-triazole synthesis methodology. Two pivotal reactions emerged during this period: the Einhorn–Brunner reaction and the Pellizzari reaction. The Einhorn–Brunner reaction, first described by German chemist Alfred Einhorn in 1905 and later expanded by Karl Brunner in 1914, involves the reaction of imides with alkyl hydrazines to produce 1,2,4-triazoles. This reaction demonstrates interesting regioselectivity when the imide contains different substituents, with the more acidic group generally favored for the 3-position of the resulting triazole ring.
The Pellizzari reaction, discovered in 1911 by Guido Pellizzari, represents another fundamental synthetic approach involving the reaction between amides and hydrazides to form 1,2,4-triazoles. Unlike the Einhorn-Brunner method, the Pellizzari reaction is not regioselective but offers complementary advantages in certain applications.
By the mid-20th century, researchers had established that 1,2,4-triazole exists in tautomeric forms, with the 1H-form being more stable than the 4H-form. Further investigations revealed the amphoteric nature of 1,2,4-triazole, making it susceptible to both protonation and deprotonation in aqueous solution. The pKa of the 1,2,4-triazolium cation was determined to be 2.45, while the neutral molecule exhibits a pKa of 10.26.
The late 20th and early 21st centuries have witnessed exponential growth in 1,2,4-triazole chemistry research, driven largely by their discovered utility in pharmaceutical applications. Modern synthetic approaches have greatly expanded, incorporating methods using sodium azide, trimethylsilyl azide, alkyl/aryl azides, hydrazones, sulfonamides, and various diazo compounds. Contemporary research has increasingly focused on catalyst development, particularly copper-catalyzed cross-coupling reactions, which offer improved efficiency, reduced toxicity, and broader functional group tolerance.
Table 1: Chronological Development of Key 1,2,4-Triazole Synthesis Methods
| Year | Method | Developers | Key Features |
|---|---|---|---|
| 1885 | Initial identification of triazoles | Bladin | First description of five-membered rings with three nitrogen atoms |
| 1905-1914 | Einhorn–Brunner reaction | Einhorn and Brunner | Reaction of imides with alkyl hydrazines; demonstrates regioselectivity |
| 1911 | Pellizzari reaction | Guido Pellizzari | Reaction of amides with hydrazides; non-regioselective |
| 2000s-present | Modern methods | Various researchers | Copper-catalyzed reactions, green chemistry approaches, photocatalysis |
Significance of Aminomethyl-substituted Triazoles
Aminomethyl-substituted triazoles represent a specialized subclass within triazole chemistry that has gained increasing attention due to their unique structural and chemical properties. The integration of an aminomethyl group (–CH₂NH₂) into the triazole core introduces additional functionality that significantly expands potential applications and reactivity patterns.
The aminomethyl group confers several important characteristics to triazole derivatives. First, it introduces a basic center that can participate in acid-base interactions, hydrogen bonding, and coordination with metals. This capacity for hydrogen bonding is particularly significant in biological contexts, where such interactions often play crucial roles in binding to enzymes, receptors, and other biomolecules. Second, the aminomethyl group enhances water solubility compared to non-functionalized triazoles, improving bioavailability for pharmaceutical applications.
The positional isomerism of aminomethyl groups on the triazole ring creates distinct compounds with varied properties. For example, 3-(aminomethyl)-1H-1,2,4-triazol-5-amine (where the aminomethyl group is at position 3) exhibits different chemical behavior compared to 5-(aminomethyl)-1H-1,2,4-triazol-3-amine (where the aminomethyl group is at position 5). These differences extend to properties such as solubility, melting point, and biological activity profiles.
Aminomethyl-substituted triazoles serve as versatile synthetic intermediates for further functionalization. The primary amine terminus of the aminomethyl group provides a reactive site for numerous transformations, including acylation, alkylation, and formation of imines or amides. This synthetic utility has made these compounds valuable building blocks for constructing more complex molecular architectures in pharmaceutical research and materials science.
Research has demonstrated that aminomethyl-triazoles possess significant biological activity across multiple therapeutic areas. The 1,2,4-triazole nucleus itself is found in numerous pharmaceuticals with antifungal, antiviral, anticancer, antibacterial, and antidepressant properties. The addition of an aminomethyl group often enhances these biological activities through improved binding to cellular targets or increased bioavailability.
Table 2: Structural Comparison of Selected Aminomethyl-Triazole Derivatives
| Compound | Key Structural Features | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | Aminomethyl at position 5, amino at position 3 | 149.58 | 1071625-99-4 |
| 3-(aminomethyl)-1H-1,2,4-triazol-5-amine | Aminomethyl at position 3, amino at position 5 | 113.12 | 158773-33-2 |
| 5-(aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | Aminomethyl at position 5, oxo group at position 3 | 150.57 | 367250-06-4 |
| 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride | Aminoethyl at position 3, amino at position 5 | 200.07 | 99839-36-8 |
Position of this compound in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry due to its specialized structure and reactivity profile. The 1,2,4-triazole core itself represents an important heterocyclic system, characterized by aromaticity, nitrogen richness, and tautomerism. When functionalized with both an amino group and an aminomethyl group, as in this compound, the resulting compound exhibits unique chemical properties that differentiate it from other triazole derivatives.
From a structural perspective, this compound features multiple nucleophilic centers. The triazole ring contains nitrogen atoms that can act as nucleophiles, while the two primary amino groups (one directly attached to the ring and one as part of the aminomethyl substituent) provide additional nucleophilic sites. This nucleophilic character enables diverse reaction pathways, including alkylation, acylation, and coordination with metals.
The chemical behavior of this compound is influenced by the electron distribution within the molecule. The 1,2,4-triazole ring exhibits both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs predominantly at nitrogen atoms, while nucleophilic substitution tends to occur at ring carbon atoms under mild reaction conditions. The amino and aminomethyl groups further influence this reactivity profile through their electron-donating effects.
In the broader context of heterocyclic chemistry, this compound serves as a valuable synthetic intermediate for constructing more complex heterocyclic systems. The reactive functional groups present in this compound provide opportunities for further elaboration through cyclization reactions, condensations, and coupling processes. For example, the amino groups can participate in reactions with carbonyl compounds to form new heterocyclic rings fused to the triazole core.
The importance of this compound extends to its role as a precursor for compounds with diverse applications. The 1,2,4-triazole nucleus is present in numerous pharmaceutically active compounds, including antifungal agents (fluconazole, itraconazole, voriconazole), antiviral agents (ribavirin), antimigraine drugs (rizatriptan), anxiolytics (alprazolam), antidepressants (trazodone), and anticancer agents (letrozole, anastrozole). The additional functional groups in this compound provide potential binding sites for biological targets, enhancing the pharmacological potential of derivatives synthesized from this compound.
Table 3: Reactivity Profile of this compound
| Reactive Site | Typical Reactions | Potential Applications |
|---|---|---|
| Ring nitrogen atoms | Alkylation, acylation, coordination with metals | Synthesis of N-substituted derivatives, metal complexes |
| Aminomethyl group | Imine formation, amide formation, nucleophilic substitution | Linker for conjugation, synthesis of extended structures |
| Ring amino group | Diazotization, condensation with aldehydes/ketones | Diazonium chemistry, synthesis of Schiff bases |
| Triazole ring carbons | Nucleophilic substitution (under specific conditions) | Introduction of additional functional groups |
Properties
IUPAC Name |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c4-1-2-6-3(5)8-7-2;/h1,4H2,(H3,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCNXRNCRBCZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071625-99-4 | |
| Record name | 5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route
This method involves the initial synthesis of N-guanidinosuccinimide , which undergoes nucleophilic ring opening by amines, followed by recyclization to form the 1,2,4-triazole ring bearing the amino substituents.
- Starting materials: Succinic anhydride, aminoguanidine hydrochloride, and primary or secondary amines.
- Reaction conditions: Microwave irradiation at elevated temperatures (typically 160–180 °C).
- Mechanism: The nucleophilic amine attacks the succinimide ring, opening it and enabling subsequent cyclocondensation to form the triazole ring.
Optimization and Yields
A representative example is the preparation of an N-morpholino-substituted derivative, which can be extrapolated to the aminomethyl substitution with appropriate amines.
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 |
| 2 | H2O | 180 | 25 | 28 |
| 3 | AcOEt | 180 | 25 | 64 |
| 4 | MeCN | 180 | 25 | 75 |
| 5 | MeCN | 170 | 25 | 79 |
| 6 | MeCN | 160 | 25 | 65 |
Table 1: Optimization of solvent and temperature for nucleophilic ring opening and cyclization (adapted from synthesis of related triazole derivatives)
The highest yields were obtained in acetonitrile at 170 °C under microwave irradiation. This method is efficient for aliphatic amines but less effective for less nucleophilic aromatic amines.
Scale-up and Scope
The optimized conditions have been successfully applied to synthesize various substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides on scales up to 10 mmol with consistent yields, demonstrating the method's scalability and versatility.
Preparation via N-Arylsuccinimides and Aminoguanidine Hydrochloride (Pathway B)
Synthetic Route
To accommodate less nucleophilic amines, an alternative pathway starts with N-arylsuccinimides , which react with aminoguanidine hydrochloride under microwave irradiation.
- Starting materials: N-arylsuccinimides and aminoguanidine hydrochloride.
- Reaction conditions: Microwave irradiation in ethanol at ~170 °C, followed by treatment with base (KOH or NaOH) to promote ring closure.
- Mechanism: Aminoguanidine initiates imide ring opening; guanidinium ion acts as an acid catalyst, facilitating electrophilicity and subsequent triazole ring formation.
Reaction Conditions and Yields
| Entry | Step 1: Temp & Time | Step 2: Base & Temp | Yield (%) |
|---|---|---|---|
| 8 | 170 °C, 50 min EtOH | 180 °C, 20 min KOH | 51 |
| 9 | 170 °C, 50 min EtOH | 170 °C, 30 min KOH | 48 |
| 10 | 170 °C, 50 min EtOH | 180 °C, 15 min NaOH | 55 |
Table 2: Yields for synthesis via N-arylsuccinimides and aminoguanidine hydrochloride under microwave conditions
This method is particularly useful for aromatic amines and allows a one-pot synthesis approach, enhancing operational simplicity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Guanidinosuccinimide pathway (A) | Succinic anhydride, aminoguanidine HCl, amines | Microwave irradiation, 160–180 °C, MeCN solvent | High yields with aliphatic amines; scalable | Poor for aromatic amines |
| N-Arylsuccinimide + aminoguanidine (B) | N-arylsuccinimides, aminoguanidine HCl | Microwave irradiation, EtOH, base treatment | Effective for aromatic amines; one-pot synthesis | Moderate yields; requires base step |
| Chlorination + condensation (related) | 5-amino-3-mercapto-1,2,4-triazole, chlorine, substituted anilines | Acidic aqueous medium, 0–25 °C; organic solvent, 40–100 °C | High purity sulfonamides; versatile | More complex; involves hazardous reagents |
Research Findings and Analytical Notes
- Microwave-assisted synthesis significantly improves reaction rates and yields for both pathways A and B.
- Solvent choice critically affects yield; acetonitrile and ethanol are preferred for different steps.
- Tautomerism: The 1,2,4-triazole ring exhibits annular prototropic tautomerism, which may influence reactivity and stability; NMR studies indicate rapid tautomeric interconversion.
- Scale-up feasibility: Both pathways have been successfully scaled from millimolar to decimolar quantities without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, highlighting substituent variations, molecular properties, and functional differences:
Functional and Pharmacological Insights
- Phenyl and Alkyl Substituents (e.g., 1-Methyl-3-phenyl-, 5-Nonyl-): These derivatives exhibit increased lipophilicity, making them suitable for targeting hydrophobic binding pockets in enzymes or receptors . However, their solubility in aqueous media is significantly lower than the target compound .
- Carboxylate Esters (e.g., Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate): The ester group introduces polarity and hydrogen-bonding capacity, which may improve solubility but could limit passive diffusion across biological membranes .
- Extended Amine Chains (e.g., 5-(3-Aminopropyl)-, 5-(2-Aminoethyl)-): These analogues retain high solubility due to protonatable amines while offering flexibility for interactions with acidic residues in target proteins .
Ethyl Substituents (e.g., 1-(5-Ethyl-...)):
Ethyl groups balance moderate lipophilicity and solubility, favoring applications in prodrug design .
Similarity Analysis
A computational similarity assessment () ranks analogues based on structural overlap with the target compound:
5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (Similarity: 0.97) : Methyl substitution at position 5 reduces steric hindrance compared to aminomethyl.
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine (Similarity: 0.86) : Positional isomer of the target; minor differences in reactivity.
Biological Activity
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. Its structure features a triazole ring with an amino group, which contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃H₉Cl₂N₅. The presence of both amine and triazole functionalities suggests potential applications in drug discovery and material science due to their stability and reactivity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound shows promising antimicrobial properties against various pathogens. Similar triazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds with triazole rings have been effective against strains of Candida, Geotrichum, and Rhodotorula .
- Antifungal Activity : In studies involving related triazole compounds, several derivatives demonstrated greater efficacy than established antifungals like fluconazole, particularly against Candida albicans .
- Potential Anticancer Properties : Triazole-containing compounds have been explored for their anticancer potential. The structural characteristics of this compound may enhance its activity as a potential anticancer agent .
Antimicrobial Efficacy
A study evaluated the efficacy of various triazole derivatives against fungal strains isolated from patients with mycosis. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 25 µg/mL against Candida species . These findings suggest that this compound could be further investigated for similar applications.
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with biological targets that may enhance its pharmacological profile. SAR studies indicate that modifications to the triazole ring can significantly affect biological activity. For example:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | Dihydrotriazole | Exhibits distinct pharmacological profiles |
| 4-Amino-1H-pyrazole | Pyrazole | Different ring structure but similar reactivity |
These comparisons highlight the importance of structural modifications in enhancing biological activity .
Interaction Studies
Interaction studies have focused on the ability of this compound to bind with various biological targets. The compound's ability to act as a ligand for metal ions has been noted in coordination chemistry applications. Further research is needed to elucidate its binding properties and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride?
- Methodology : The compound can be synthesized via condensation reactions involving 1H-1,2,4-triazol-3-amine derivatives and formaldehyde under acidic conditions (e.g., HCl), followed by purification via recrystallization . Key steps include:
- Starting materials : 1H-1,2,4-triazol-3-amine, formaldehyde, and methylamine.
- Conditions : Reflux in HCl medium (pH 1–2) at 80–100°C for 4–6 hours.
- Yield optimization : Adjust molar ratios (e.g., 1:1.2 triazole:formaldehyde) and monitor pH to minimize side products.
Q. How can researchers confirm the purity and structural identity of this compound?
- Analytical workflow :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Structural confirmation :
- NMR : H and C NMR to verify amine and triazole protons (e.g., δ 7.8–8.2 ppm for triazole protons) .
- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 160.08) .
Q. What solvents and conditions influence the compound’s solubility and stability?
- Solubility profile :
| Solvent | Solubility (mg/mL) | Conditions (25°C) | Reference |
|---|---|---|---|
| Water | 50–60 | pH 3–5 | |
| Methanol | 30–40 | Neutral | |
| DMSO | >100 | Neutral |
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify reactive sites (e.g., amine group at C5 position) .
- Transition state analysis : Simulate reaction pathways for substitutions (e.g., with alkyl halides) to predict activation energies and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Experimental design :
- Standardized assays : Use CLSI/M07-A11 guidelines for MIC testing against E. coli and S. aureus with triplicate replicates .
- Control variables : Account for solvent effects (e.g., DMSO concentration ≤1% v/v) and pH-dependent ionization .
- Data interpretation : Cross-validate with structural analogs (e.g., 3-methyl-1H-1,2,4-triazol-5-amine) to isolate substituent effects .
Q. How does the hydrochloride salt form impact crystallization and intermolecular interactions?
- Crystallographic analysis : Single-crystal X-ray diffraction reveals planar triazole rings with dihedral angles <5° relative to the aminomethyl group. Hydrogen bonding between Cl and NH groups stabilizes the lattice .
- Practical implications : Salt form enhances solubility in polar solvents but reduces thermal stability compared to freebase .
Q. What catalytic systems enhance the compound’s utility in coordination chemistry?
- Ligand design : The triazole-amine moiety acts as a bidentate ligand for transition metals (e.g., Cu, Ni). Optimal chelation occurs at pH 6–7, confirmed by UV-Vis titration (λ shift from 300 nm to 450 nm) .
- Applications : Catalyzes Suzuki-Miyaura cross-coupling reactions with aryl halides (TON up to 10) .
Methodological Guidance for Contradictory Data
Q. Discrepancies in HPLC retention times across studies: How to troubleshoot?
- Root causes : Column aging, mobile phase pH variations, or degradation during analysis.
- Solutions :
- System suitability tests : Use reference standards (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) to calibrate retention times .
- Degradation studies : Perform forced degradation (heat, light, pH extremes) to identify labile functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
